2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride
Overview
Description
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is a chemical compound with the molecular formula C7H2Cl2F3NO . It falls under the category of carbonyl chlorides . The compound has a molecular weight of 243.998 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carbonyl chloride (COCl) group and a trifluoromethyl (CF3) group attached to it . The InChI code for this compound is 1S/C7H2Cl2F3NO/c8-5-1-3(6(9)14)4(2-13-5)7(10,11)12/h1-2H .Scientific Research Applications
Antimycobacterial Activity
One study explored the synthesis and in vitro antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles. These compounds were synthesized through the cyclocondensation reaction of specific alkenones with isoniazid. Among the synthesized compounds, some showed significant activity against Mycobacterium tuberculosis, including INH-resistant strains, and were found to inhibit mycolic acid biosynthesis (Almeida da Silva et al., 2008).
Coordination Networks
Another research area involves the synthesis of new molecular hosts and coordination networks. Tris(isonicotinoyl)cyclotriguaiacylene was synthesized and used to prepare interwoven 2-D coordination networks with silver(I) cobalt(III) bis(dicarbollide). This work demonstrates the chemical versatility of isonicotinoyl chloride derivatives in forming complex structures with potential applications in materials science (Hardie & Sumby, 2004).
Novel Pesticides Synthesis
The synthesis process of novel pesticides, such as Bistrifluron, utilized derivatives of isonicotinoyl chloride. This synthesis pathway highlights the role of isonicotinoyl chloride derivatives in the development of agricultural chemicals with potent activity against pests. The process demonstrates the compound's utility in producing effective pest management solutions (Liu An-chan, 2015).
Advanced Oxidation Processes
Research on the degradation of pollutants utilizes the derivatives of isonicotinoyl chloride in advanced oxidation processes. A study on the effects of chloride ion on the degradation of Acid Orange 7 by sulfate radical-based advanced oxidation process illustrates the role of these derivatives in environmental remediation efforts. This indicates the potential for isonicotinoyl chloride derivatives in reducing the environmental impact of industrial pollutants (Yuan et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-5-1-3(6(9)14)4(2-13-5)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLLPPGPIGUJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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